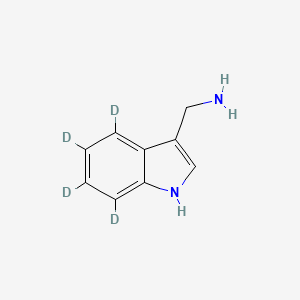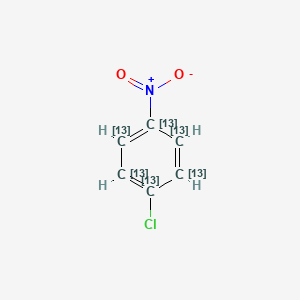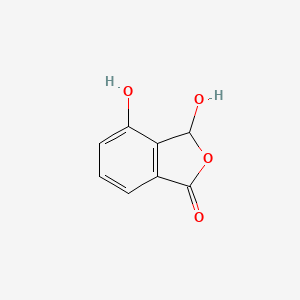
Dihydroxyisobenzofuranon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxyisobenzofuranon typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloisomerization of acetylenic epoxides in the presence of a catalyst such as indium trichloride. This reaction proceeds under mild conditions and delivers the desired benzofuran product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as halogenation, cyclization, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dihydroxyisobenzofuranon undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihydroxyisobenzofuranon has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihydroxyisobenzofuranon involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in disease processes, such as those related to inflammation or cancer progression.
Signal Transduction: this compound may modulate signaling pathways within cells, affecting processes like cell growth and apoptosis.
Comparison with Similar Compounds
Benzofuran: A simpler structure without hydroxyl groups, used in various chemical syntheses.
Dibenzofuran: Contains two benzene rings fused to a furan ring, used as a heat transfer agent and in the synthesis of other chemicals.
Hydroxybenzofuran: Similar to dihydroxyisobenzofuranon but with only one hydroxyl group, used in medicinal chemistry.
Uniqueness: This structural feature allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3,4-dihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8-9,11H |
InChI Key |
AULYUZAKRLWPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



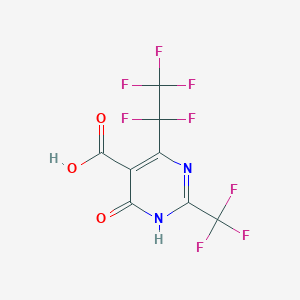
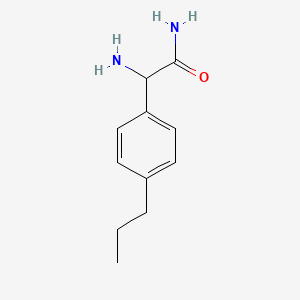
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
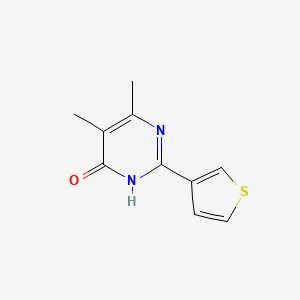
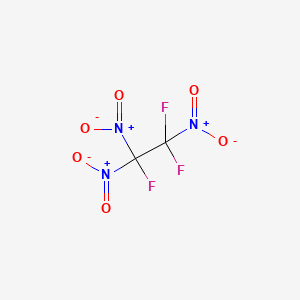
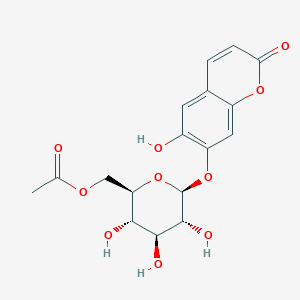
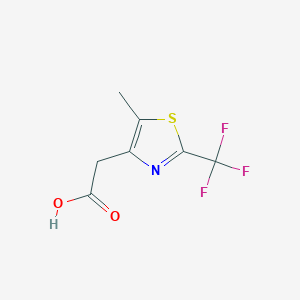

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
